ethyl 2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate
Description
Ethyl 2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate is a benzochromene derivative characterized by a fused bicyclic core (benzo[c]chromen) with a 6-oxo group, a 2-ethyl substituent, and an ethoxypropanoate ester at position 2. This compound belongs to a class of molecules known for their structural complexity and diverse biological activities, including anti-inflammatory, anticancer, and enzyme-modulating properties .
Properties
Molecular Formula |
C20H24O5 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
ethyl 2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanoate |
InChI |
InChI=1S/C20H24O5/c1-4-13-10-16-14-8-6-7-9-15(14)20(22)25-18(16)11-17(13)24-12(3)19(21)23-5-2/h10-12H,4-9H2,1-3H3 |
InChI Key |
JZCMBRNIKRQHJF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(C)C(=O)OCC)OC(=O)C3=C2CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate typically involves multi-step organic reactions. One common method includes the condensation of 2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-ol with ethyl 2-bromoacetate under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
large-scale synthesis would follow similar principles as laboratory methods, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:
This reaction is facilitated by reagents like sodium ethoxide (a strong base) or acidic catalysts .
Oxidation Reactions
The tetrahydrobenzo[c]chromen core may undergo oxidation, potentially altering the ring structure. For instance, oxidation could convert the tetrahydro ring into a dihydro or fully aromatic system, depending on the oxidizing agent (e.g., KMnO₄ or hydrogen peroxide).
Nucleophilic Substitution
The oxygen atom in the chromen-3-yl group may act as a leaving group, enabling substitution with nucleophiles (e.g., alcohols, amines). This reaction is often promoted by potassium carbonate or other basic conditions .
Condensation Reactions
The ester or ketone groups could participate in condensation reactions, such as aldol or Claisen condensations, forming new carbon-carbon bonds.
Reaction Conditions and Reagents
| Reaction Type | Conditions | Reagents |
|---|---|---|
| Hydrolysis | Aqueous solution, 60–100°C | Acid (HCl) or base (NaOH) |
| Oxidation | Room temperature or reflux | KMnO₄, H₂O₂ |
| Nucleophilic substitution | Solvent (e.g., ethanol, DMSO) | Potassium carbonate, sodium ethoxide |
| Condensation | High temperature, catalyst (e.g., acid) | Acids, bases, or organocatalysts |
Comparative Analysis with Related Compounds
Scientific Research Applications
Antioxidant Properties
Research indicates that dibenzopyran derivatives exhibit significant antioxidant activity. Ethyl 2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
Dibenzopyran compounds have been investigated for their anti-inflammatory properties. This compound inhibits key inflammatory mediators and enzymes such as cyclooxygenase (COX). Studies have demonstrated that this compound can reduce inflammation in animal models of arthritis and colitis .
Antimicrobial Activity
The compound has shown promising results against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting metabolic pathways essential for bacterial survival. This antimicrobial property positions it as a potential candidate for developing new antibiotics .
Potential Anti-cancer Properties
Preliminary studies suggest that this compound may exhibit anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. The compound's ability to modulate signaling pathways involved in cell proliferation and survival is under investigation .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ethyl 2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate involves its interaction with various molecular targets and pathways. The chromene core can interact with cellular enzymes and receptors, modulating biological processes such as oxidative stress and inflammation . Specific pathways and targets are still under investigation, but the compound’s structure suggests it may inhibit certain enzymes or act as a free radical scavenger.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Key Analogues
Key Observations :
- Substituent Position : The target compound’s 2-ethyl group distinguishes it from analogs with 4-methyl substitutions (e.g., ), which may alter steric effects and binding interactions.
- Functional Groups : Carboxylic acid derivatives (e.g., ) exhibit higher polarity, while esterified analogs (e.g., target compound, ) are more lipophilic, impacting pharmacokinetics.
Chemical and Physical Properties
Table 2: Comparative Properties
Analysis :
- The target compound’s ethyl ester group increases LogP compared to carboxylic acid analogs, suggesting better membrane permeability but lower aqueous solubility .
Key Findings :
Biological Activity
Ethyl 2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate is a compound belonging to the class of benzochromenes, which have garnered attention due to their diverse biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
This structure features a benzochromene core with an ethyl and propanoate substituent that may influence its biological interactions.
Mechanisms of Biological Activity
Antioxidant Activity : Research indicates that compounds in the benzochromene class exhibit significant antioxidant properties. These antioxidants can scavenge free radicals, thereby reducing oxidative stress in cells. Studies have shown that derivatives of benzochromenes can inhibit lipid peroxidation and protect cellular components from oxidative damage .
Anti-inflammatory Effects : this compound has been investigated for its anti-inflammatory potential. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX and LOX. This modulation can be beneficial in conditions characterized by chronic inflammation .
Antimicrobial Activity : The compound has shown promising results against various bacterial strains. In vitro studies have demonstrated its ability to inhibit the growth of pathogenic bacteria, suggesting potential applications in developing new antimicrobial agents .
Case Studies and Research Findings
-
Antioxidant Efficacy :
- A study assessing the antioxidant capacity of benzochromene derivatives indicated that this compound exhibited a significant reduction in reactive oxygen species (ROS) levels in human cell lines. This effect was quantified using DPPH and ABTS assays, yielding IC50 values comparable to established antioxidants like vitamin C .
-
Anti-inflammatory Mechanism :
- In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. Histological analysis revealed reduced tissue damage and inflammatory cell infiltration .
- Antimicrobial Activity :
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of this compound compared to other benzochromene derivatives:
| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| Ethyl 2-[...] | High (IC50: 25 µM) | Significant (TNF-alpha ↓) | Moderate (MIC: 64 µg/mL) |
| Compound A | Moderate (IC50: 50 µM) | Low | High (MIC: 32 µg/mL) |
| Compound B | High (IC50: 20 µM) | Moderate | Low (MIC: >128 µg/mL) |
Q & A
Q. Table 1: Example Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield Range (%) | Reference |
|---|---|---|---|
| Ether Bond Formation | K₂CO₃, DMF, 80°C, 12h | 65–78 | |
| Esterification | H₂SO₄ (cat.), ethanol, reflux | 82–90 | |
| Cyclization | AlCl₃, CH₂Cl₂, 0°C → RT | 45–60 |
Basic: How can researchers confirm the molecular structure of this compound?
Answer:
A multi-technique approach is essential:
- X-ray Crystallography : Resolve bond lengths, angles, and torsion angles (e.g., C7–C8–H8 = 120.2° in similar chromen derivatives) to validate stereochemistry .
- NMR Spectroscopy : Use ¹H/¹³C NMR to identify proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm) and ester carbonyl signals (δ ~170 ppm) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS, ensuring agreement with theoretical values (±5 ppm error).
Q. Table 2: Key Spectral Benchmarks
| Technique | Critical Parameters | Reference |
|---|---|---|
| X-ray | C–O bond length: 1.36–1.42 Å | |
| ¹H NMR | Methoxy protons: δ 3.7–3.9 ppm | |
| HRMS | [M+H]⁺: m/z 412.1784 (calculated) |
Advanced: What strategies resolve discrepancies between computational predictions and experimental spectral data?
Answer:
Discrepancies often arise from conformational flexibility or solvent effects . Mitigation strategies include:
- DFT Optimization : Compare computed (e.g., B3LYP/6-31G*) and experimental NMR shifts. Adjust for solvent polarity using PCM models .
- Dynamic NMR : Detect slow conformational exchanges (e.g., hindered rotation) via variable-temperature NMR .
- Cross-Validation : Use IR spectroscopy to validate carbonyl stretching frequencies (1700–1750 cm⁻¹) against DFT-predicted vibrational modes .
Advanced: How can theoretical frameworks guide the study of this compound’s reactivity?
Answer:
Integrate conceptual frameworks into experimental design:
- Frontier Molecular Orbital (FMO) Theory : Predict nucleophilic/electrophilic sites using HOMO-LUMO gaps. For example, the chromen ring’s electron-rich regions may dictate regioselectivity in substitution reactions .
- Retrosynthetic Analysis : Deconstruct the molecule into synthons based on known benzo[c]chromen chemistry (e.g., lactone ring formation via oxidative cyclization) .
- Kinetic vs. Thermodynamic Control : Optimize reaction conditions (temperature, catalyst) to favor desired pathways, as seen in analogous esterification protocols .
Advanced: How to address low yields in multi-step synthesis?
Answer:
Systematic optimization is critical:
- Intermediate Purification : Use column chromatography or recrystallization to remove byproducts (e.g., diastereomers in chromen intermediates) .
- Catalyst Screening : Test Pd(OAc)₂ vs. CuI for coupling steps; adjust ligand systems (e.g., bipyridine vs. phosphine) to enhance turnover .
- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) for cyclization steps. Higher polarity may stabilize transition states .
Q. Table 3: Catalyst Impact on Coupling Efficiency
| Catalyst | Ligand | Yield (%) | Reference |
|---|---|---|---|
| Pd(OAc)₂ | BINAP | 72 | |
| CuI | 1,10-Phenanthroline | 58 |
Basic: What analytical techniques quantify purity and stability?
Answer:
- HPLC-PDA : Use C18 columns (ACN/H₂O gradient) to detect impurities (<0.1% area).
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C for esters) .
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS .
Advanced: How to model the compound’s pharmacokinetic properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
